
3-(Cyclobutylcarbamoyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclobutylcarbamoyl)benzoic acid is an organic compound that belongs to the class of carboxylic acids It features a benzoic acid core with a cyclobutylcarbamoyl group attached to the third carbon of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclobutylcarbamoyl)benzoic acid typically involves the following steps:
Formation of the Cyclobutylcarbamoyl Group: This can be achieved by reacting cyclobutylamine with a suitable acylating agent, such as an acid chloride or anhydride, to form the cyclobutylcarbamoyl intermediate.
Attachment to Benzoic Acid: The cyclobutylcarbamoyl intermediate is then reacted with benzoic acid or a benzoic acid derivative under appropriate conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclobutylcarbamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoic acid core or the cyclobutylcarbamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines or alcohols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(Cyclobutylcarbamoyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Cyclobutylcarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with similar structural features but lacking the cyclobutylcarbamoyl group.
Cyclobutylcarbamoyl Derivatives: Compounds with the cyclobutylcarbamoyl group attached to different aromatic or aliphatic cores.
Uniqueness
3-(Cyclobutylcarbamoyl)benzoic acid is unique due to the presence of both the benzoic acid core and the cyclobutylcarbamoyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C12H13NO3 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
3-(cyclobutylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C12H13NO3/c14-11(13-10-5-2-6-10)8-3-1-4-9(7-8)12(15)16/h1,3-4,7,10H,2,5-6H2,(H,13,14)(H,15,16) |
Clave InChI |
CWGBJPLDMTUUKI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)NC(=O)C2=CC(=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


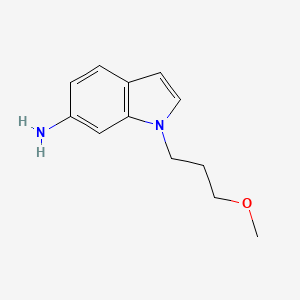

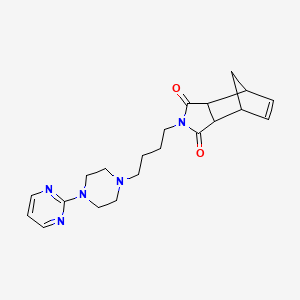
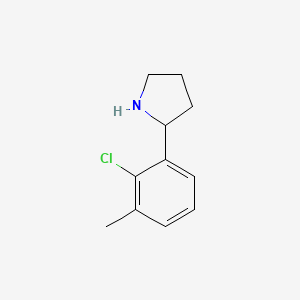


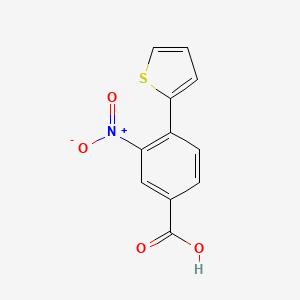
![[5-(6-Aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12082125.png)



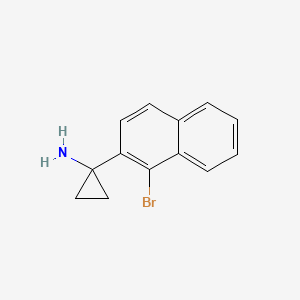
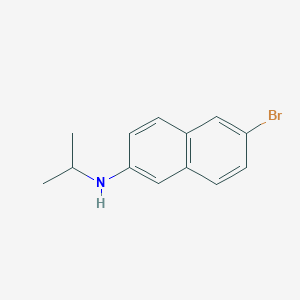
![Pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl-](/img/structure/B12082165.png)
